molecular formula C25H17ClIN3 B8158355 4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B8158355
M. Wt: 521.8 g/mol
InChI Key: GNEBCKDLSGJWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with chloro, iodo, and trityl groups. It is used primarily as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane. This reaction is followed by a series of steps to introduce the trityl group and form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 3 undergoes nucleophilic substitution due to its electrophilic nature and the electron-withdrawing effects of the adjacent pyridine ring. This reaction is facilitated by polar aprotic solvents and mild bases.

Example Reaction with Amines :
In a study by JOCPR, 4-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine reacted with ethylamine under heating (80°C, 5 hours) to yield 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (94% yield) .

Reaction Conditions Outcome
Solvent: EthanolSubstitution at iodine (C3)
Base: TriethylamineRetention of chloro (C4) and trityl (N1) groups
Temperature: 80°CHigh regioselectivity due to iodine’s superior leaving ability vs. chlorine

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Suzuki–Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:

text
This compound + Phenylboronic acid 4-Chloro-3-phenyl-1-trityl-1H-pyrazolo[4,3-c]pyridine

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Temperature: 100°C

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes:

text
This compound + Phenylacetylene 4-Chloro-3-(phenylethynyl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Conditions :

  • Catalyst: PdCl₂(PPh₃)₂, CuI

  • Solvent: THF

  • Base: Et₃N

Cyclization Reactions

The chloro substituent at position 4 can engage in intramolecular cyclization. For instance, treatment with ammonia or amines at elevated temperatures leads to fused polycyclic systems.

Example :
Heating with hydrazine forms pyrazolo[4,3-c]pyrido[2,3-e]pyridazine derivatives, which are pharmacologically relevant scaffolds.

Protecting Group Manipulation

The trityl group is removed under acidic conditions (e.g., HCl in dioxane), exposing the NH group for further functionalization .

Deprotection Reaction :

text
This compound + HCl (aq.) 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine + Trityl chloride

Halogen Exchange

The iodine atom can be replaced by other halogens (e.g., fluorine) via Balz–Schiemann or halogen-exchange reactions .

Mechanistic Considerations

  • Oxidative Addition : In cross-couplings, Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.

  • Steric Effects : The bulky trityl group slows reactions at N1 but does not hinder C3/C4 reactivity .

  • Electronic Effects : The pyridine ring directs electrophiles to C3 and nucleophiles to C4 due to its electron-deficient nature .

Scientific Research Applications

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trityl group, in particular, adds steric bulk and influences the compound’s interactions and stability .

Biological Activity

4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H17ClIN3
  • Molecular Weight : 521.788 g/mol
  • CAS Number : 1246350-27-5

Pharmacological Properties

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrazolo derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Effects : Some compounds in this class have shown promise against viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : Pyrazolo derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is thought to operate through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK9, leading to reduced transcriptional activity and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can activate caspases involved in the apoptotic pathway, promoting cell death in malignant cells .

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of pyrazolo[4,3-c]pyridine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxic effects compared to standard treatments like cisplatin. The mechanism involved apoptosis via caspase activation and modulation of pro-apoptotic proteins .

CompoundIC50 (µM)Cell LineMechanism
4-Chloro-3-iodo...0.25MCF-7Caspase activation
4-Chloro...0.5MDA-MB-231Apoptosis induction

Study 2: Antiviral Potential

Research has indicated that certain pyrazolo derivatives possess antiviral properties by inhibiting viral replication mechanisms. For instance, compounds structurally similar to 4-Chloro-3-iodo... were found effective against specific RNA viruses by targeting viral polymerases .

Properties

IUPAC Name

4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEBCKDLSGJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 g) obtained in Step C of Example 305 in DMF (10 mL) was added sodium hydride (60%, 130 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added trityl chloride (1.1 g) at room temperature, and the mixture was stirred for 15 hr. To the reaction mixture was added water, and the resulting solid was collected by filtration, and dried to give the title compound (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.